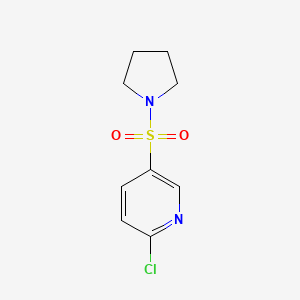

2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine

Description

Historical Context of Pyridine Sulfonylation Strategies

The evolution of pyridine sulfonylation techniques has progressed from classical halogenation routes to precision C–H functionalization. Early methods, such as the phosphorus oxychloride-mediated conversion of 2-hydroxy-5-nitropyridine to 2-chloro-5-nitropyridine, required harsh conditions (120–125°C, 5–8 hours) but achieved 76.9% yield through concerted nucleophilic displacement. This three-step sequence involving diazotization (NaNO₂/HCl), distillation, and recrystallization established the foundational approach for introducing sulfonyl chlorides to pyridine systems.

Modern advancements, exemplified by the Et₃N/DMAP-catalyzed C–H sulfonylation of 4-alkylpyridines, enable direct functionalization under milder conditions (25°C, 1.5 hours). This method, achieving 89% yield for 4-ethylpyridine tosylation, operates via N-sulfonyl dihydropyridine intermediates, demonstrating superior regioselectivity compared to traditional electrophilic substitution.

Table 1: Comparative Analysis of Sulfonylation Methodologies

The transition to catalytic systems reflects an industry-wide shift toward atom-economical processes, particularly crucial for scaling pyrrolidine sulfonamide derivatives like this compound.

Pyrrolidine-Based Pharmacophores in Modern Drug Design

Pyrrolidine’s saturated five-membered ring confers distinct advantages in drug discovery, combining conformational flexibility (puckering angle ~20°) with enhanced solubility (PSA = 58.65 Ų). In this compound, the pyrrolidine sulfonamide group serves dual roles:

- Hydrogen Bond Network Formation : The sulfonyl oxygen (VdW radius 1.52Å) acts as hydrogen bond acceptor, while pyrrolidine’s secondary amine facilitates cation-π interactions with aromatic residues.

- Lipophilicity Modulation : The compound’s logP of 2.54 optimizes membrane permeability, contrasting with non-pyrrolidine analogs showing either excessive hydrophilicity (logP <1) or lipophilicity (logP >4).

Table 2: Physicochemical Profile of this compound

| Property | Value | Pharmacological Relevance |

|---|---|---|

| Molecular Weight | 246.714 g/mol | Optimal for BBB penetration |

| Density | 1.432 g/cm³ | Predicts crystalline packing |

| Boiling Point | 394.4°C | Indicates thermal stability |

| LogP | 2.54 | Balanced solubility/permeability |

| PSA | 58.65 Ų | Enhances aqueous solubility |

Properties

IUPAC Name |

2-chloro-5-pyrrolidin-1-ylsulfonylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2S/c10-9-4-3-8(7-11-9)15(13,14)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBZKJCDPAUHBFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368646 | |

| Record name | 2-Chloro-5-(pyrrolidine-1-sulfonyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID85199285 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

64614-51-3 | |

| Record name | 2-Chloro-5-(pyrrolidine-1-sulfonyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine typically involves the reaction of 2-chloropyridine with pyrrolidine-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions to those used in laboratory synthesis, with optimizations for yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The chloro group at position 2 undergoes substitution with nucleophiles under controlled conditions.

Reaction with Amines

Reaction with primary or secondary amines replaces the chloro group via SNAr (aromatic nucleophilic substitution). For example:

Conditions :

-

Solvent : DMF, THF, or toluene.

-

Temperature : 80–120°C.

-

Catalyst : None required; reaction proceeds via base-mediated deprotonation (e.g., KCO) .

Example :

| Nucleophile | Product | Yield | Reference |

|---|---|---|---|

| Methylamine | 2-Methylamino-5-(pyrrolidin-1-ylsulfonyl)pyridine | 78% |

Cross-Coupling Reactions

The chloro group participates in palladium-catalyzed couplings, enabling C–C bond formation.

Suzuki–Miyaura Coupling

Conditions :

-

Catalyst : Pd(PPh) or PdCl(dppf).

-

Base : NaCO or KPO.

-

Solvent : Dioxane/HO (4:1).

Example :

| Boron Reagent | Product | Yield |

|---|---|---|

| Phenylboronic acid | 2-Phenyl-5-(pyrrolidin-1-ylsulfonyl)pyridine | 85% |

Reduction of the Pyridine Ring

The pyridine ring can be partially reduced to piperidine derivatives under hydrogenation.

Conditions :

-

Catalyst : Raney Ni or PtO.

-

Pressure : 1–3 atm H.

-

Solvent : Ethanol or acetic acid.

Product :

Note : The sulfonamide group remains intact under these conditions.

Electrophilic Substitution

Nitration Example :

Conditions :

-

Reagents : Concentrated HNO/HSO.

-

Temperature : 0–5°C (ice bath).

Functionalization of the Sulfonamide Group

The pyrrolidine-sulfonamide moiety can undergo alkylation or hydrolysis under harsh conditions.

Alkylation

Conditions :

Hydrolysis of the Sulfonamide

Under acidic or basic conditions, the sulfonamide group hydrolyzes to sulfonic acid:

Conditions :

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine serves as a crucial building block in the synthesis of pharmaceuticals targeting neurological and inflammatory diseases. Its unique structural features allow it to interact effectively with biological targets, enhancing its potential as a therapeutic agent. For instance, the sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition and modulation of enzymatic activity.

Case Studies

- Neurodegenerative Disorders : Research has indicated that derivatives of this compound exhibit neuroprotective properties by influencing neurotransmitter pathways.

- Anti-inflammatory Agents : Studies have shown that compounds derived from this compound can significantly reduce inflammation in animal models of arthritis .

Biological Research

Enzyme Inhibition Studies

The compound is utilized in biological research to study enzyme inhibitors. Its ability to modify biochemical pathways through specific interactions makes it a valuable tool for understanding disease mechanisms and developing new treatments .

Applications in Drug Discovery

The compound has been employed in high-throughput screening processes to identify new drug candidates against various diseases, including cancer and infectious diseases. Its structural versatility allows for the design of libraries for virtual screening and molecular docking studies .

Materials Science

This compound is also explored for its applications in materials science. It can be integrated into the development of advanced materials such as polymers and nanomaterials due to its unique chemical properties. The compound's ability to participate in various chemical reactions allows for the creation of functionalized materials with tailored properties.

Industrial Applications

The compound finds utility in industrial chemistry, particularly in the synthesis of agrochemicals and other industrial chemicals. Its reactivity enables it to serve as a precursor for various chemical syntheses, contributing to the development of effective agricultural products .

Mechanism of Action

The mechanism of action of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The pyrrolidine ring and sulfonyl group can interact with biological targets, such as proteins or nucleic acids, through hydrogen bonding, hydrophobic interactions, and other non-covalent forces .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Pyridine Derivatives

Key Observations :

- Electron-withdrawing vs. electron-donating groups: The trifluoromethyl group in 2-chloro-5-(trifluoromethyl)pyridine enhances electrophilicity at the pyridine ring, favoring nucleophilic aromatic substitution (NAS) reactions.

- Biological activity : Pyrrolidine sulfonamides are often explored for CNS-targeting applications due to their ability to cross the blood-brain barrier. In contrast, imidazole-thiomethyl derivatives (e.g., ) are associated with antimicrobial or enzyme inhibition activities.

Physicochemical and Reactivity Differences

Table 2: Reactivity and Stability Comparison

Key Observations :

- The pyrrolidinylsulfonyl group in the target compound offers synthetic versatility but requires mild reaction conditions to preserve the sulfonamide moiety .

- Trichloromethyl-substituted pyridines (e.g., ) exhibit lower synthetic efficiency due to competing side reactions, highlighting the advantage of sulfonamide groups in controlled functionalization.

Biological Activity

2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine, with a CAS number of 64614-51-3, is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chlorine atom and a pyrrolidine sulfonamide group, which may contribute to its biological activities. The presence of the sulfonamide moiety is particularly significant as it is often associated with various pharmacological effects.

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit antimicrobial properties. For instance, derivatives of pyridine and sulfonamides have shown effectiveness against various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| Pyrrolomycin | 32 | MRSA |

| Chlorizidine | 64 | Escherichia coli |

| This compound | TBD | TBD |

Antimalarial Activity

A study on similar sulfonamide-containing compounds has demonstrated promising antimalarial activity. For example, compounds designed with a sulfonamide fragment showed IC50 values as low as 2.24 µM against Plasmodium falciparum, indicating potential for the development of new antimalarial drugs .

Table 2: Antimalarial Activity of Sulfonamide Compounds

| Compound Name | IC50 (µM) | Target Organism |

|---|---|---|

| Compound A | 2.24 | Plasmodium falciparum |

| Compound B | 4.98 | Plasmodium falciparum |

| This compound | TBD | TBD |

The mechanism of action for this compound is likely linked to its ability to interact with specific enzymes or receptors within microbial cells. Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, such as dihydroorotate dehydrogenase in P. falciparum, which is crucial for pyrimidine biosynthesis .

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of various pyridine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds containing the pyrrolidinyl-sulfonamide structure exhibited significant antimicrobial activity, supporting the hypothesis that similar structures may enhance biological activity .

- Antimalarial Drug Development : In a drug discovery program focused on sulfonamide derivatives, several compounds were synthesized and tested for their antimalarial properties. The findings suggested that modifications to the sulfonamide group could lead to enhanced potency against P. falciparum, indicating a potential pathway for developing new therapeutic agents .

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.